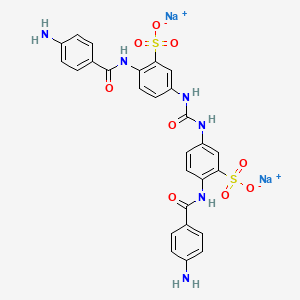
Sodium 5,5'-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of sulfonate groups, amide linkages, and a central carbonyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Intermediate Aminobenzamides: This step involves the reaction of 4-aminobenzoic acid with suitable reagents to form 4-aminobenzamides.
Coupling Reaction: The intermediate aminobenzamides are then coupled with a carbonylbis(azanediyl) compound under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and advanced purification techniques like crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or amide groups to amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 7,7’-(carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonate)
- Sodium 5,5′-carbonylbis (isobenzofuran-1,3-dione)
Uniqueness
Compared to similar compounds, Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) stands out due to its unique combination of sulfonate and amide groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C27H22N6Na2O9S2 |
|---|---|
Molecular Weight |
684.6 g/mol |
IUPAC Name |
disodium;2-[(4-aminobenzoyl)amino]-5-[[4-[(4-aminobenzoyl)amino]-3-sulfonatophenyl]carbamoylamino]benzenesulfonate |
InChI |
InChI=1S/C27H24N6O9S2.2Na/c28-17-5-1-15(2-6-17)25(34)32-21-11-9-19(13-23(21)43(37,38)39)30-27(36)31-20-10-12-22(24(14-20)44(40,41)42)33-26(35)16-3-7-18(29)8-4-16;;/h1-14H,28-29H2,(H,32,34)(H,33,35)(H2,30,31,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
DANCCWJZPCUWBC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















